1-Pentadecylpyridin-1-ium nitrate

Description

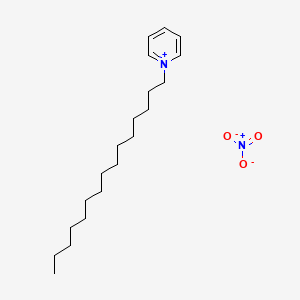

1-Pentadecylpyridin-1-ium nitrate is a quaternary ammonium compound featuring a pyridinium cation substituted with a pentadecyl (C15) alkyl chain and a nitrate (NO₃⁻) counterion. The long alkyl chain enhances hydrophobic interactions, while the polar pyridinium-nitrate pair facilitates solubility in polar solvents. Its applications may span pharmaceuticals, agrochemicals, or materials science, though environmental and thermodynamic stability require careful evaluation due to the reactive nitrate moiety .

Properties

CAS No. |

90265-16-0 |

|---|---|

Molecular Formula |

C20H36N2O3 |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

1-pentadecylpyridin-1-ium;nitrate |

InChI |

InChI=1S/C20H36N.NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-19-16-14-17-20-21;2-1(3)4/h14,16-17,19-20H,2-13,15,18H2,1H3;/q+1;-1 |

InChI Key |

HTVAIDSZHDDFCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC[N+]1=CC=CC=C1.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridinium Salts with Varying Alkyl Chains

- Shorter Alkyl Chains (e.g., 1-Hexylpyridinium nitrate) : Reduced hydrophobicity limits micelle formation and antimicrobial efficacy compared to the C15 chain in 1-pentadecylpyridinium nitrate. Longer chains improve membrane disruption in pathogens but may increase cytotoxicity .

- Different Anions (e.g., 1-Pentadecylpyridinium chloride) : Chloride anions typically increase water solubility but reduce oxidative stability compared to nitrate. Nitrate’s redox activity enables catalytic or degradation pathways under thermal stress .

Inorganic Nitrate Salts

- Lithium Nitrate (LiNO₃): Exhibits high solubility (90.8 g/100 mL at 25°C) and thermal stability (mp: 255°C), contrasting with 1-pentadecylpyridinium nitrate’s lower solubility in water and decomposition near 150–200°C due to organic components .

- Lead Nitrate (Pb(NO₃)₂): Highly toxic but stable under ambient conditions (mp: 470°C). Unlike 1-pentadecylpyridinium nitrate, it lacks surfactant properties but shares nitrate’s propensity for environmental persistence .

Physicochemical Properties

Table 1: Comparative Properties of Nitrate-Containing Compounds

Environmental and Reactivity Profiles

- Nitrate Leaching: Similar to inorganic nitrates, 1-pentadecylpyridin-ium nitrate may contribute to soil and groundwater nitrate accumulation (Fig. 3–5, ). However, its organic cation delays leaching compared to LiNO₃ or Pb(NO₃)₂, which rapidly dissociate .

- Temperature-Dependent Degradation : Nitrate reduction rates in abiotic systems (e.g., NZVI-mediated) increase with temperature (12–37°C), suggesting 1-pentadecylpyridin-ium nitrate’s nitrate moiety could exhibit similar reactivity in remediation contexts .

Q & A

Basic Question

- Single-crystal X-ray diffraction for absolute stereochemical confirmation .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

- Elemental analysis (CHNS/O) to validate stoichiometry .

How can computational modeling predict the compound’s behavior in novel applications?

Advanced Question

- DFT calculations to simulate electronic properties (e.g., charge distribution, HOMO-LUMO gaps) .

- Molecular docking studies to explore interactions with biological targets (e.g., enzyme inhibition) .

- Validation through experimental assays (e.g., kinetic studies) to refine computational parameters .

What best practices ensure procedural replicability in synthetic documentation?

Basic Question

- Step-by-step SOPs with hazard annotations (e.g., nitrate handling precautions) .

- Open-access data repositories for raw spectra and chromatograms .

- Peer-review protocols for independent verification .

How to resolve contradictions in stability studies under varying environmental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.